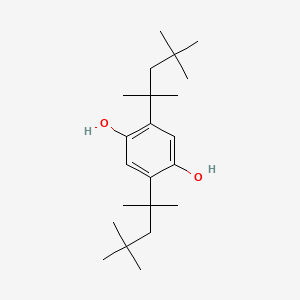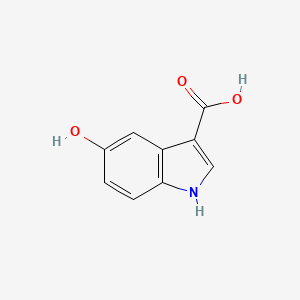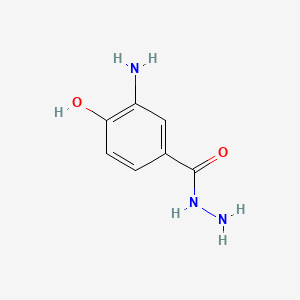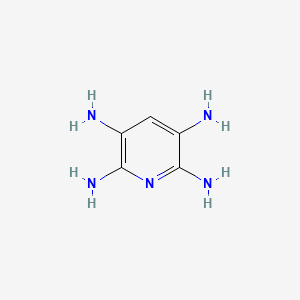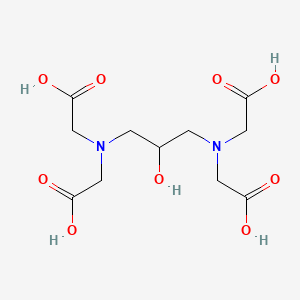
DHPTA
Übersicht
Beschreibung
Diaminopropanol tetraacetic acid, also known as 1,3-diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid, is an organic compound with the molecular formula C11H18N2O8. It is a derivative of propanol and contains four carboxyl groups, making it a tetracarboxylic acid. This compound is known for its chelating properties, which means it can form stable complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
Diaminopropanoltetraessigsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Chelatbildner verwendet, um Metallionen in verschiedenen chemischen Reaktionen und Prozessen zu binden.
Biologie: Wird in biochemischen Assays und Experimenten eingesetzt, um Metallionenkonzentrationen zu kontrollieren.
Industrie: Wird in industriellen Prozessen eingesetzt, die die Entfernung oder Stabilisierung von Metallionen erfordern.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Diaminopropanoltetraessigsäure beinhaltet ihre Fähigkeit, Metallionen zu chelatieren. Durch die Bildung stabiler Komplexe mit Metallionen kann sie diese Ionen effektiv sequestern und verhindern, dass sie an unerwünschten chemischen Reaktionen teilnehmen. Diese Eigenschaft ist besonders nützlich in Anwendungen, bei denen die Kontrolle der Metallionenkonzentration entscheidend ist.
Wirkmechanismus
Target of Action
The primary targets of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (DHPTA) are heavy lanthanide elements, specifically Terbium (Tb3+), Holmium (Ho3+), and Lutetium (Lu3+) . These elements play a crucial role in various biochemical processes and are often used in nuclear medicine .
Mode of Action
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) interacts with its targets by forming complexes with them. The alkoxide form of the this compound hydroxyl group directly binds to the lanthanide atom, forming a highly strong chelation . This interaction results in the formation of three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .
Biochemical Pathways
The interaction of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) with lanthanide elements affects the thermodynamic equilibria of these elements in aqueous solution . This can influence various biochemical pathways, particularly those involving the transport and utilization of these elements.
Pharmacokinetics
The pharmacokinetics of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) are influenced by its ability to form strong chelates with lanthanide elements. This chelation can affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially enhancing its bioavailability .
Result of Action
The result of the action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is the formation of stable complexes with lanthanide elements . These complexes can exist in different forms, including a dimeric or polymeric complex in solution .
Action Environment
The action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is influenced by environmental factors such as pH. This compound can directly combine with lanthanide elements to form a strong chelating effect in aqueous solution with a pH of 2.0-7.0 . This suggests that the efficacy and stability of this compound can be affected by the acidity or alkalinity of its environment.
Biochemische Analyse
Biochemical Properties
DHPTA plays a crucial role in biochemical reactions by forming stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through its multiple binding sites. The hydroxyl group in this compound can deprotonate and bind directly to metal ions, forming highly stable chelates . This interaction is essential for studying the thermodynamic equilibria of metal ion complexes in aqueous solutions .
Cellular Effects
This compound influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. For instance, this compound’s chelation of lanthanides can impact the activity of metal-dependent enzymes and proteins, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to metal ions through its multiple carboxylate and amine groups. This binding can inhibit or activate enzymes by altering their metal ion cofactors. Additionally, this compound can affect gene expression by modulating the availability of metal ions that are essential for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable in aqueous solutions with a pH range of 2.0-7.0, but its chelating ability may decrease over time due to potential degradation . Long-term studies have shown that this compound can maintain its chelating properties for extended periods, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, this compound may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular functions and metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. By chelating these metal ions, this compound can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its chelating effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity, as it allows this compound to interact with metal ions and biomolecules within distinct cellular environments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Diaminopropanoltetraessigsäure beinhaltet typischerweise die Alkylierung von 1,3-Diaminopropan mit Chloressigsäure unter basischen Bedingungen. Die Reaktion verläuft über die Bildung von Zwischenverbindungen, die dann hydrolysiert werden, um das Endprodukt zu liefern.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Diaminopropanoltetraessigsäure großtechnische Reaktionen unter Verwendung ähnlicher Synthesewege. Das Verfahren umfasst die sorgfältige Steuerung der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Diaminopropanoltetraessigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Chelatbildung: Sie bildet stabile Komplexe mit Metallionen, was eine Schlüssel Eigenschaft ist, die in vielen Anwendungen genutzt wird.
Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Chelatbildung: Metallionen wie Calcium, Magnesium und Eisen sind häufige Reagenzien, die in Chelatbildungsreaktionen mit Diaminopropanoltetraessigsäure verwendet werden.
Substitutionsreaktionen: Reagenzien wie halogenierte Verbindungen und Basen werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Chelatbildung: Die Hauptprodukte sind Metallkomplexe von Diaminopropanoltetraessigsäure.
Substitutionsreaktionen: Die Produkte hängen von den spezifisch verwendeten Reagenzien ab, beinhalten aber im Allgemeinen substituierte Derivate der ursprünglichen Verbindung.
Vergleich Mit ähnlichen Verbindungen
Diaminopropanoltetraessigsäure kann mit anderen Chelatbildnern wie Ethylendiamintetraessigsäure (EDTA) und Nitrilotriessigsäure (NTA) verglichen werden. Während alle diese Verbindungen chelatbildende Eigenschaften besitzen, ist Diaminopropanoltetraessigsäure aufgrund ihrer spezifischen Struktur und des Vorhandenseins einer Hydroxylgruppe einzigartig, die ihr chelatbildendes Verhalten und die Stabilität der gebildeten Komplexe beeinflussen kann.
Ähnliche Verbindungen:
- Ethylendiamintetraessigsäure (EDTA)
- Nitrilotriessigsäure (NTA)
- Diethylentriaminpentaessigsäure (DTPA)
Eigenschaften
IUPAC Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDDFRYORANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044653 | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3148-72-9 | |
| Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DHPTA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dhpta interact with metal ions? What are the structural characteristics of these complexes?
A1: this compound acts as a heptadentate ligand, meaning it can bind to a metal ion through seven donor atoms: two amine nitrogens, one alkoxide oxygen, and four carboxylate oxygens [, , ]. This leads to the formation of highly stable chelate complexes. The exact structure of the complex depends on the metal ion and other ligands present. For instance, dinuclear zirconium(IV) complexes with this compound adopt a distorted triangulated dodecahedral geometry around each zirconium ion, bridged by two alkoxide groups from this compound [].
Q2: this compound complexes with ruthenium have been investigated as models for iron-oxo proteins. What insights have these studies provided?
A2: Researchers have synthesized and characterized various (μ-alkoxo)bis(μ-carboxylato)diruthenium complexes with this compound as a bridging ligand [, , ]. These complexes exhibit strong antiferromagnetic coupling between the two ruthenium(III) centers [, ]. Electrochemical studies revealed that these complexes undergo two one-electron reductions, forming stable mixed-valence species (Ru(II)Ru(III) and Ru(II)Ru(II)) [, ]. The large separation between the successive redox potentials indicates the stability of these mixed-valence states.
Q3: What is the significance of the mixed-valence states observed in diruthenium-Dhpta complexes?
A3: The mixed-valence states, particularly the Ru(II)Ru(III) species, are of interest due to their potential for intervalence charge transfer (IT) transitions. These transitions give rise to characteristic absorption bands in the near-IR region, providing insights into the electronic coupling between the metal centers []. Analysis of these IT bands using Hush theory allows for the estimation of electronic coupling parameters, offering valuable information about the extent of delocalization in the mixed-valence system.
Q4: What unique structural features have been observed in tetranuclear iron(III) complexes with this compound?
A4: Tetranuclear iron(III) complexes with this compound showcase interesting structural motifs. For example, a complex containing L-alanine bridges exhibits an unprecedented (Fe4(O2H))9+ core []. Another complex features a planar (µ-oxo)(µ-hydroxo)bis(µ-alkoxo)bis(µ-carboxylato)tetrairon(III) core where two dinuclear iron(III) units are bridged by a unique (O–H–O)3– unit []. These diverse structures highlight the ability of this compound to facilitate the formation of polynuclear metal clusters with potentially interesting magnetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





